Quinoline-4,5-diol Quinoline-4,5-diol
Brand Name: Vulcanchem
CAS No.:
VCID: VC16003825
InChI: InChI=1S/C9H7NO2/c11-7-3-1-2-6-9(7)8(12)4-5-10-6/h1-5,11H,(H,10,12)
SMILES:
Molecular Formula: C9H7NO2
Molecular Weight: 161.16 g/mol

Quinoline-4,5-diol

CAS No.:

Cat. No.: VC16003825

Molecular Formula: C9H7NO2

Molecular Weight: 161.16 g/mol

* For research use only. Not for human or veterinary use.

Quinoline-4,5-diol -

Specification

Molecular Formula C9H7NO2
Molecular Weight 161.16 g/mol
IUPAC Name 5-hydroxy-1H-quinolin-4-one
Standard InChI InChI=1S/C9H7NO2/c11-7-3-1-2-6-9(7)8(12)4-5-10-6/h1-5,11H,(H,10,12)
Standard InChI Key KIOYICATQGCAMQ-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C(C(=O)C=CN2)C(=C1)O

Introduction

Synthetic Methodologies for Quinoline-4,5-Diol Derivatives

While no direct synthesis protocols for Quinoline-4,5-diol are detailed in the reviewed literature, multicomponent reactions (MCRs) have proven effective for constructing complex quinoline scaffolds. The Povarov reaction, which combines aniline derivatives, aldehydes, and electron-rich dienophiles, could theoretically be adapted to introduce hydroxyl groups at specific positions through careful selection of starting materials . For example, using 4-aminophenol as a building block might facilitate the incorporation of hydroxyl groups during cyclization.

Biological and Pharmacological Relevance

Dihydroxyquinolines exhibit diverse biological activities, ranging from antimicrobial effects to enzyme inhibition. While specific data on Quinoline-4,5-diol are sparse, structurally related compounds offer clues to its potential:

  • Antimicrobial Activity: Quinoline-3,4-diol acts as a precursor for the Pseudomonas quinolone signal (PQS), a key virulence factor in Pseudomonas aeruginosa . Enzymatic cleavage of PQS by dioxygenases (e.g., HodC) involves oxidative ring opening, a reaction potentially applicable to Quinoline-4,5-diol derivatives .

  • Metal Chelation: The 8-hydroxyquinoline scaffold’s ability to bind transition metals (e.g., Fe³⁺, Cu²⁺) is well-documented. The vicinal diol in Quinoline-4,5-diol could form stable chelate complexes, enhancing antioxidant or pro-oxidant effects depending on the metal ion and cellular context.

  • Enzyme Inhibition: Molecular docking studies of similar dihydroxyquinolines suggest interactions with kinase ATP-binding pockets. The 4,5-dihydroxy motif may mimic catechol-containing inhibitors, enabling competitive binding to targets like tyrosine kinases or phosphodiesterases.

Industrial and Materials Science Applications

The synthesis of imiquimod—a TLR7 agonist used topically for actinic keratosis—relies on quinoline intermediates . Although current routes use Quinoline-2,4-diol, the structural similarity of Quinoline-4,5-diol raises possibilities for novel immunomodulatory analogs. Key considerations for industrial adoption include:

  • Scalability: MCR-based approaches for quinolines often achieve high atom economy (>80%), reducing waste generation .

  • Purification Challenges: Vicinal diols may form stable hydrates or dimerize via hydrogen bonding, complicating isolation. Chromatographic or crystallization strategies optimized for polar aromatics would be essential.

In materials science, the planar quinoline system with polar substituents could serve as a building block for organic semiconductors. The diol groups might facilitate self-assembly via hydrogen bonding, enabling the formation of ordered thin films for optoelectronic devices.

Comparative Analysis of Dihydroxyquinolines

The biological and chemical profiles of quinoline derivatives vary significantly with hydroxyl group positioning:

CompoundHydroxyl PositionsKey Properties
8-Hydroxyquinoline8Strong metal chelation; antimicrobial agent
Quinoline-3,4-diol3,4Bacterial signaling precursor; substrate for dioxygenases
Quinoline-2,4-diol2,4Intermediate in imiquimod synthesis; chlorination/amination reactivity
Quinoline-4,5-diol4,5Hypothesized enhanced hydrogen bonding; potential for tautomerism-dependent reactivity

This structural diversity underscores the importance of positional isomerism in tuning physicochemical and biological properties.

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